molecular formula C11H15NO4 B13689132 Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate

Cat. No.: B13689132
M. Wt: 225.24 g/mol
InChI Key: SYRIDMNNNJZRSG-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is an organic compound with a molecular formula of C11H15NO4. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxypropanoate ester group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(6-methoxy-3-pyridyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(6-methoxy-3-pyridyl)propanol.

    Substitution: Formation of various substituted pyridylpropanoates depending on the alkyl halide used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-(4-methoxy-3-pyridyl)propanoate
  • Ethyl 3-Hydroxy-3-(5-methoxy-3-pyridyl)propanoate
  • Ethyl 3-Hydroxy-3-(6-ethoxy-3-pyridyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is unique due to the specific position of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Biological Activity

Ethyl 3-hydroxy-3-(6-methoxy-3-pyridyl)propanoate is an organic compound that has garnered attention for its unique biological activities. This article explores its structural characteristics, synthesis, and significant biological effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is classified as an ester, featuring a hydroxy group and a pyridyl moiety attached to a propanoate backbone. Its molecular formula is C12H15N1O4C_{12}H_{15}N_{1}O_{4}, with a molecular weight of approximately 239.25 g/mol. The specific positioning of the methoxy group on the pyridine ring enhances its chemical reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of this compound typically involves the esterification of 3-hydroxy-3-(6-methoxy-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion. In industrial applications, continuous flow processes may be employed to improve efficiency and yield.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of hydroxy and pyridyl groups facilitates binding to these targets, influencing several biological pathways.

Enzyme Interactions

Research indicates that this compound interacts with specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit certain enzymes linked to metabolic syndromes, suggesting potential applications in managing metabolic disorders.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis suggests that the methoxy group plays a crucial role in enhancing its cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both strains, showcasing its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity in Cancer Research : In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound exhibited an IC50 value of 15 µM against MCF-7 (breast cancer) cells. This indicates a promising avenue for further exploration in anticancer drug development.

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
CytotoxicityMCF-7 (breast cancer)15 µM
CytotoxicityPC-3 (prostate cancer)20 µM

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate

InChI

InChI=1S/C11H15NO4/c1-3-16-11(14)6-9(13)8-4-5-10(15-2)12-7-8/h4-5,7,9,13H,3,6H2,1-2H3

InChI Key

SYRIDMNNNJZRSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=C(C=C1)OC)O

Origin of Product

United States

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